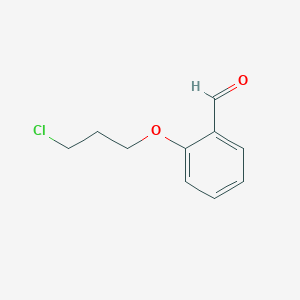

2-(3-Chloropropoxy)benzaldehyde

Description

2-(3-Chloropropoxy)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 3-chloropropoxy group at the 2-position. Its synthesis typically involves nucleophilic substitution or oxidation reactions, as exemplified by the preparation of structurally related 4-(3-chloropropoxy)benzaldehyde via nitrile reduction (yield: 91%) . Key spectroscopic data include ¹³C NMR peaks at δ 192.0 (aldehyde carbonyl), 144.7 (aromatic carbons), and 67.4 (ether oxygen-linked methylene) .

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(3-chloropropoxy)benzaldehyde |

InChI |

InChI=1S/C10H11ClO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2 |

InChI Key |

SBQKCBTXKZDWLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

3-Chlorobenzaldehyde

- Structure : A simpler analog lacking the propoxy chain, with a chlorine atom directly attached to the benzene ring at the 3-position.

- Physicochemical Properties: Property 3-Chlorobenzaldehyde 2-(3-Chloropropoxy)benzaldehyde Molecular Formula C₇H₅ClO C₁₀H₁₁ClO₂ Molar Mass (g/mol) 140.56 198.64 Key Hazards Skin/eye irritation Not explicitly reported Reactivity: The absence of the propoxy group reduces steric hindrance, making 3-chlorobenzaldehyde more reactive in electrophilic substitutions. Safety protocols emphasize immediate decontamination after exposure .

4-(3-Chloropropoxy)benzaldehyde

- Structure : Positional isomer with the chloropropoxy group at the 4-position.

- Synthesis : Prepared via nitrile reduction (91% yield), with NMR data closely matching the 2-substituted isomer but differing in aromatic substitution patterns .

- Applications : Used in intermediate synthesis for pharmaceuticals, highlighting the role of substituent position on downstream reactivity.

2-(3-Chloropropanoyl)-5-(trifluoromethyl)benzaldehyde

- Structure: Features a chloropropanoyl group and a trifluoromethyl substituent.

- Properties : Higher molar mass (264.63 g/mol) and enhanced electron-withdrawing effects due to -CF₃, altering its electrophilicity compared to this compound .

Benzaldehyde Derivatives from Aspergillus sp. EGF15-0-3

- Examples : Compounds such as 2-(1’,5’-heptadienyl)-3,6-dihydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde (Compound 7) and auroglaucin (Compound 8) exhibit antitumor activity.

- Comparison : Unlike this compound, these natural derivatives possess extended alkyl or prenyl side chains, which enhance their bioactivity. For instance, Compound 9’s pyran ring formation (from a hydroxyl group and alkyl chain) correlates with its potent antitumor activity .

Photodegradation Byproduct: 2-[(2-Chlorophenyl)amino]benzaldehyde

Environmental and Industrial Relevance

- Volatile Organic Compounds (VOCs) : Benzaldehyde is weakly associated with 2-AP (2-acetyl-1-pyrroline) in environmental samples, suggesting shared persistence mechanisms. However, this compound’s chlorinated chain may reduce volatility compared to simpler benzaldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.